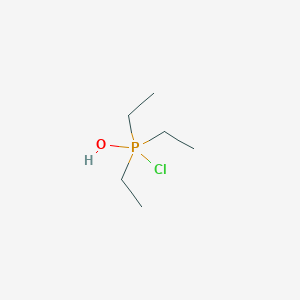
Chloro(triethyl)-lambda~5~-phosphanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(triethyl)-lambda~5~-phosphanol is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to three ethyl groups and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(triethyl)-lambda~5~-phosphanol typically involves the reaction of triethylphosphine with a chlorinating agent. One common method is the reaction of triethylphosphine with chlorine gas or thionyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where triethylphosphine is reacted with a chlorinating agent in a controlled environment. This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Chloro(triethyl)-lambda~5~-phosphanol undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The phosphorus atom in the compound can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced to form triethylphosphine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides, amines, and thiols. These reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or ozone are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include triethylphosphine derivatives with various substituents replacing the chlorine atom.
Oxidation Reactions: The major product is triethylphosphine oxide.
Reduction Reactions: The primary product is triethylphosphine.
Scientific Research Applications
Chloro(triethyl)-lambda~5~-phosphanol has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying phosphorus-containing biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Chloro(triethyl)-lambda~5~-phosphanol involves the interaction of the phosphorus atom with various molecular targets. In substitution reactions, the chlorine atom is replaced by nucleophiles, leading to the formation of new phosphorus-containing compounds. In oxidation reactions, the phosphorus atom is oxidized, resulting in the formation of phosphine oxides. These reactions are facilitated by the unique electronic properties of the phosphorus atom and its ability to form stable bonds with various substituents.
Comparison with Similar Compounds
Chloro(triethyl)-lambda~5~-phosphanol can be compared with other similar compounds such as:
Triethylphosphine: Unlike this compound, triethylphosphine lacks the chlorine atom and is less reactive in substitution reactions.
Triethylphosphine Oxide: This compound is the oxidized form of triethylphosphine and has different reactivity and applications.
Chloro(dimethyl)-lambda~5~-phosphanol: This compound has methyl groups instead of ethyl groups, leading to differences in steric and electronic properties.
Properties
CAS No. |
38960-87-1 |
|---|---|
Molecular Formula |
C6H16ClOP |
Molecular Weight |
170.62 g/mol |
IUPAC Name |
chloro-triethyl-hydroxy-λ5-phosphane |
InChI |
InChI=1S/C6H16ClOP/c1-4-9(7,8,5-2)6-3/h8H,4-6H2,1-3H3 |
InChI Key |
JHGGNBWKVHFOCE-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)(CC)(O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















